molecular formula C16H19NO6S B3646834 N-(3,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide

N-(3,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B3646834
M. Wt: 353.4 g/mol
InChI Key: STYAIIJOWYEEMW-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide” is an organic compound . It belongs to the class of organic compounds known as dimethoxybenzenes, which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new compound N-(3,5-dimethoxyphenyl)acridin-9-amine was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the compound “N-(3,5-Dimethoxyphenyl)-2-(trimethylsilyl)ethanesulfonamide” has a molecular formula of C13H23NO4SSi, an average mass of 317.477 Da, and a monoisotopic mass of 317.111694 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “N-(3,5-Dimethoxyphenyl)-2-(trimethylsilyl)ethanesulfonamide” has a molecular formula of C13H23NO4SSi, an average mass of 317.477 Da, and a monoisotopic mass of 317.111694 Da .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, “N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide” is known to interact with thymidylate synthase .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, “(3,4-Dimethoxyphenyl)acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions of research involving similar compounds have been suggested. For instance, a new glycosylation method promoted by visible light with 3,5-dimethoxyphenyl glycoside as the donor was developed .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-20-12-5-6-15(23-4)16(10-12)24(18,19)17-11-7-13(21-2)9-14(8-11)22-3/h5-10,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYAIIJOWYEEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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